molecular formula C23H25NO6S B15133602 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

Cat. No.: B15133602
M. Wt: 443.5 g/mol
InChI Key: HNTQGIGXULALQP-IBGZPJMESA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of significant interest in organic chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Thioester Formation: The carboxyl group is then converted into a thioester using tert-butoxycarbonyl (Boc) protecting group. This step often involves the use of Boc anhydride and a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide or another amino acid using coupling reagents such as HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups are crucial for selective reactions.

Biology

In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. The Fmoc and Boc groups allow for the selective deprotection and modification of peptides.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its protecting groups help in the synthesis of peptides that can act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. Its stability and reactivity make it suitable for automated peptide synthesis.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid involves the selective protection and deprotection of amino acids during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but lacks the Boc protecting group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid: Similar structure but has a hydroxyl group instead of a thioester.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but has an additional Boc-protected amino group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid lies in its dual protecting groups, which allow for selective reactions during peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid

InChI

InChI=1S/C23H25NO6S/c1-23(2,3)30-22(28)31-13-19(20(25)26)24-21(27)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

HNTQGIGXULALQP-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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